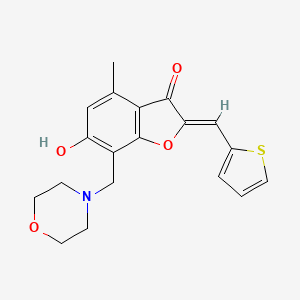

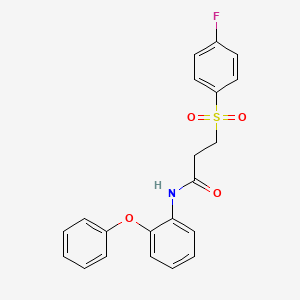

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H19NO4S and its molecular weight is 357.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Vasorelaxant Properties

Benzofuran-morpholinomethyl-pyrazoline hybrids , including derivatives similar to the compound , have been synthesized and evaluated for their vasodilatation properties. These compounds showed significant vasorelaxation in isolated thoracic aortic rings of rats, indicating potential as vasorelaxant agents. A quantitative structure-activity relationship (QSAR) study further correlated the vasorelaxant activities with physicochemical parameters, suggesting a promising avenue for the development of new cardiovascular drugs (Hassan et al., 2014).

Anticancer Activity

Benzofuran derivatives have been investigated for their anticancer activity, particularly against oestrogen receptor-dependent breast cancer cell lines. Docking studies and in vitro evaluations highlighted the efficacy of these compounds in inhibiting breast cancer cell proliferation, with certain derivatives showing excellent activity and low toxicity. This research suggests that the benzofuran scaffold could serve as a promising lead in the development of novel oestrogen receptor inhibitors, potentially contributing to cancer therapy strategies (Jin et al., 2020).

Enzyme Inhibition for PET Imaging

A derivative closely related to the compound of interest has been synthesized as a PET (Positron Emission Tomography) probe for imaging the enzyme PIM1, a proviral integration site in moloney murine leukemia virus kinase. This work demonstrates the compound's potential as a tool for biomedical imaging, aiding in the understanding and diagnosis of diseases associated with PIM1 activity (Gao et al., 2013).

Fluorescence Properties for Biological Imaging

Research on aurone derivatives incorporating benzofuran units has revealed their strong fluorescence properties, especially when excited by two-photon absorption. Such compounds, including structures related to the one , have been synthesized and characterized for their optical properties. Their ability to exhibit strong fluorescence under specific conditions suggests applications in biological imaging and molecular probes (Ma et al., 2013).

Synthetic Methodologies

Studies have also focused on the synthetic routes involving compounds with benzofuran and morpholine groups, exploring efficient methods for creating complex heterocyclic structures. For instance, one-pot syntheses utilizing Ugi-Zhu three-component reactions have been developed, indicating the versatility of these compounds in organic synthesis and the potential for discovering new reactions and applications (Morales-Salazar et al., 2022).

Eigenschaften

IUPAC Name |

(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-12-9-15(21)14(11-20-4-6-23-7-5-20)19-17(12)18(22)16(24-19)10-13-3-2-8-25-13/h2-3,8-10,21H,4-7,11H2,1H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHLAPHORVRYLD-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CS3)O2)CN4CCOCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CS3)/O2)CN4CCOCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2712298.png)

![4-Nitrobenzo[d]thiazol-5-amine hydrochloride](/img/structure/B2712303.png)

![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(phenylamino)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2712304.png)

![N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2712311.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2712312.png)

![2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2712313.png)

![3-methyl-2-(3-methylbutyl)-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712321.png)